Diethyl (thiophen-2-ylmethyl)phosphonate

CAS No.: 2026-42-8

Cat. No.: VC2341088

Molecular Formula: C9H15O3PS

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2026-42-8 |

|---|---|

| Molecular Formula | C9H15O3PS |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)thiophene |

| Standard InChI | InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 |

| Standard InChI Key | GOJBUVQDOFHBLF-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC1=CC=CS1)OCC |

| Canonical SMILES | CCOP(=O)(CC1=CC=CS1)OCC |

Introduction

Chemical Structure and Identification

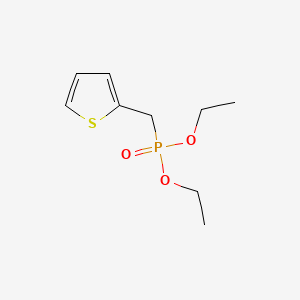

Diethyl (thiophen-2-ylmethyl)phosphonate is an organophosphorus compound containing a thiophene ring with a diethyl phosphonate group attached at the 2-position via a methylene bridge. Its structure combines the unique reactivity of both the thiophene heterocycle and phosphonate ester functionality.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 2026-42-8 |

| Molecular Formula | C₉H₁₅O₃PS |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)thiophene |

| InChI | InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 |

| InChI Key | GOJBUVQDOFHBLF-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC1=CC=CS1)OCC |

The compound is also known by several synonyms including diethyl 2-thienylmethylphosphonate, thiophen-2-ylmethyl-phosphonic acid diethyl ester, and 2-(diethoxyphosphorylmethyl)thiophene .

Structural Features

The molecular structure consists of three key components:

-

A thiophene ring (five-membered aromatic heterocycle containing sulfur)

-

A methylene bridge (-CH₂-) connecting the thiophene to the phosphorus atom

-

A diethyl phosphonate group [P(O)(OEt)₂]

This specific arrangement confers distinct chemical properties and reactivity that make the compound valuable in various applications .

Physicochemical Properties

Diethyl (thiophen-2-ylmethyl)phosphonate exhibits several characteristic physical and chemical properties that influence its handling, storage, and applications.

Physical Properties

Chemical Properties

The compound features several reactive sites that contribute to its chemical behavior:

-

The phosphonate group can participate in various reactions typical of phosphorus esters, including:

-

Hydrolysis to form phosphonic acids

-

Transesterification reactions

-

Nucleophilic substitution at phosphorus

-

-

The thiophene ring provides aromatic character and can undergo:

-

The methylene bridge (-CH₂-) connecting the thiophene to the phosphonate group can serve as a reactive site for:

Synthesis Methods

Several methods have been reported for the synthesis of diethyl (thiophen-2-ylmethyl)phosphonate, with variations in approach depending on scale and available starting materials.

Classical Synthesis Route

The most common synthetic approach involves a two-step process:

-

Preparation of 2-chloromethylthiophene by reacting thiophene with chloromethyl formaldehyde and hydrochloric acid

-

Reaction of 2-chloromethylthiophene with triethyl phosphite via the Arbuzov reaction to yield the target phosphonate

This synthetic route follows the general scheme:

Thiophene → 2-chloromethylthiophene → Diethyl (thiophen-2-ylmethyl)phosphonate

Alternative Synthesis Methods

Alternative synthetic approaches may include:

-

Direct phosphorylation of 2-hydroxymethylthiophene with diethyl phosphorochloridate in the presence of a base

-

Michaelis-Arbuzov reaction between triethyl phosphite and 2-bromomethylthiophene

-

Palladium-catalyzed cross-coupling reactions involving phosphorus reagents and functionalized thiophenes

The selection of a particular synthetic route typically depends on the availability of starting materials, scale requirements, and desired purity of the final product.

Applications in Chemical Synthesis

Diethyl (thiophen-2-ylmethyl)phosphonate serves as a versatile building block in synthetic organic chemistry for constructing a wide range of complex molecules.

Building Block for Organic Synthesis

The compound functions as a key reagent in various transformations:

-

Horner-Wadsworth-Emmons (HWE) reactions for the stereoselective synthesis of alkenes

-

Phosphorylation agent for introducing phosphonate groups into organic molecules

-

Precursor for the preparation of phosphonate esters, which are important intermediates in pharmaceutical and agrochemical synthesis

Synthesis of Heterocyclic Compounds

The compound is particularly valuable in the preparation of polycyclic compounds containing thiophene moieties. Its ability to undergo selective modification at the thiophene ring or phosphonate group makes it useful for constructing complex heterocyclic systems .

Synthesis of Phosphorus-Containing Heterocycles

Diethyl (thiophen-2-ylmethyl)phosphonate plays an important role in the synthesis of medium and large phosphorus-containing heterocycles, including:

-

Phostams - cyclic phosphoramidates

-

Phostones - cyclic phosphonates

-

Phostines - cyclic phosphine oxides

These compounds are synthesized through various cyclization strategies, including ring-closing metathesis (RCM) reactions catalyzed by Grubbs catalysts . For example:

-

Synthesis of 2-(4-methylphenyl)benzothiophene-fused phosphorus heterocycles

-

Preparation of 2-(4-methylphenyl)benzothiophene-fused 2-hydroxy-1,2-oxaphosphecane 2-oxide derivatives

-

Formation of complex phosphorus-containing macrocycles through RCM reactions

Applications in Battery Technology

One of the most significant emerging applications of diethyl (thiophen-2-ylmethyl)phosphonate is its use as an electrolyte additive in high-voltage lithium-ion batteries.

Electrolyte Additive for High-Voltage Batteries

Research by Zhu et al. (2018) demonstrated that diethyl (thiophen-2-ylmethyl)phosphonate (DTYP) functions as a multifunctional electrolyte additive that dramatically improves the performance of high-voltage lithium-ion cells using LiNi₀.₅Mn₁.₅O₄ cathodes, particularly at elevated temperatures .

Performance Enhancement Mechanisms

The compound provides several benefits when used as an electrolyte additive:

-

Formation of a stable solid electrolyte interphase (SEI) on electrode surfaces

-

Reduced electrolyte decomposition at high voltages

-

Improved cycling stability and capacity retention

-

Enhanced thermal stability of the battery system

-

Reduced deposition of transition metal ions (Ni, Mn) on the lithium electrode

Experimental Evidence

Experimental data from cyclic stability testing shows that LiNi₀.₅Mn₁.₅O₄ electrodes in electrolytes containing DTYP demonstrate significantly improved performance compared to base electrolytes without the additive. The research found that DTYP-containing electrolytes showed:

-

Higher Coulombic efficiency

-

Better rate capability

-

Improved cycling stability

-

Reduced metal deposition on lithium electrodes (Ni content reduced from 2.18 to 0.28 mg L⁻¹, Mn content reduced from 3.61 to 0.46 mg L⁻¹)

These findings suggest that DTYP can effectively protect electrode materials from degradation during cycling, especially at high voltages and elevated temperatures.

Structure-Property Relationships

The unique molecular structure of diethyl (thiophen-2-ylmethyl)phosphonate contributes significantly to its chemical and physical properties.

Electronic Properties

The thiophene ring, with its aromatic character and electron-rich sulfur atom, provides specific electronic properties:

-

Electron donation to the methylene bridge, influencing the reactivity of the C-P bond

-

Potential for π-π interactions in complex systems

-

Ability to coordinate with metal ions through the sulfur atom

The phosphonate group contributes:

-

Strong P=O bond that can participate in hydrogen bonding

-

Two ethoxy groups that can be cleaved selectively

Conformational Analysis

The flexibility of the methylene bridge between the thiophene ring and phosphonate group allows for multiple conformational arrangements, which can influence reactivity in different chemical environments and interaction with various surfaces in applications such as battery electrolytes .

Comparative Analysis

Diethyl (thiophen-2-ylmethyl)phosphonate shares structural similarities with other organophosphorus compounds but possesses unique characteristics due to the thiophene moiety.

Comparison with Related Compounds

| Compound | Structural Difference | Property Differences |

|---|---|---|

| Diethyl benzylphosphonate | Contains benzene ring instead of thiophene | Less polar, different electronic properties |

| Diethyl phenylthiomethylphosphonate | Contains phenylthio group instead of direct thiophene | Different sulfur chemistry, higher molecular weight |

| Diethyl 3-thienylmethylphosphonate | Phosphonate at 3-position of thiophene | Different electronic distribution, altered reactivity |

Structure-Activity Relationship in Battery Applications

The efficacy of diethyl (thiophen-2-ylmethyl)phosphonate as a battery electrolyte additive can be attributed to specific structural features:

-

The thiophene ring provides electron donation and potential for coordination with transition metals

-

The phosphonate group forms stable interfaces on electrode surfaces

-

The combination enables effective passivation of cathode materials and stabilization of electrode-electrolyte interfaces

Future Research Directions

Based on current understanding of diethyl (thiophen-2-ylmethyl)phosphonate and its applications, several promising research directions emerge.

Optimization for Battery Applications

Future research may focus on:

-

Optimizing the concentration of DTYP in various electrolyte formulations

-

Investigating synergistic effects with other additives

-

Expanding application to other high-voltage cathode materials beyond LiNi₀.₅Mn₁.₅O₄

-

Understanding the detailed mechanism of protection at the molecular level

Synthetic Applications

Potential areas for exploration include:

-

Development of new synthetic methodologies using DTYP as a building block

-

Application in the synthesis of phosphorus-containing natural product analogues

-

Exploration of catalytic applications leveraging the thiophene-phosphonate structure

Structural Modifications

Structure-activity relationship studies could lead to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume